2,4,6-Cycloheptatrien-1-one, 2-chloro-5-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Cycloheptatrien-1-one, 2-chloro-5-(1-methylethyl)-, also known as 2-Chlorotropone, is an organic compound with significant importance in organic chemistry. It consists of a seven-membered carbon ring with three conjugated double bonds and a ketone group. The compound is known for its non-benzenoid aromatic properties and has been studied for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chlorotropone can be synthesized through several methods. One common method involves the oxidation of cycloheptatriene using selenium dioxide. Another method includes the bromination of tropinone followed by a Hofmann elimination . The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-Chlorotropone may involve large-scale oxidation reactions using selenium dioxide or other oxidizing agents. The process requires careful control of reaction parameters to achieve high yields and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chlorotropone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as bromine or nucleophiles like amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tropone derivatives, which can have different functional groups replacing the chlorine atom or modifying the ketone group .
Wissenschaftliche Forschungsanwendungen
2-Chlorotropone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Some derivatives have shown promise in medicinal chemistry for developing new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 2-Chlorotropone exerts its effects involves its ability to participate in various chemical reactions due to its conjugated double bonds and reactive ketone group. The molecular targets and pathways involved depend on the specific derivative and its application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropone: The parent compound without the chlorine substituent.
Tropolone: A derivative with a hydroxyl group instead of the chlorine atom.
2-Hydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-one: Another derivative with different substituents
Uniqueness
2-Chlorotropone is unique due to its specific chlorine substituent, which imparts different reactivity and properties compared to its analogs. This makes it valuable for specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
66967-10-0 |
---|---|
Molekularformel |
C10H11ClO |
Molekulargewicht |
182.64 g/mol |
IUPAC-Name |
2-chloro-5-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H11ClO/c1-7(2)8-3-5-9(11)10(12)6-4-8/h3-7H,1-2H3 |
InChI-Schlüssel |
FAQPYKIXCOXSQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C(=O)C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.